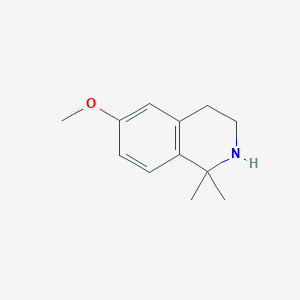![molecular formula C14H8FN3 B13560276 6-[2-(4-Fluorophenyl)ethynyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B13560276.png)
6-[2-(4-Fluorophenyl)ethynyl]pyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound features a pyrazolo[1,5-a]pyrimidine core with a 4-fluorophenyl group attached via an ethynyl linkage, making it a unique and versatile molecule.
Preparation Methods
The synthesis of 6-[2-(4-Fluorophenyl)ethynyl]pyrazolo[1,5-a]pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of aminopyrazole and 4-fluorophenylacetylene.
Condensation Reaction: The aminopyrazole undergoes a condensation reaction with 4-fluorophenylacetylene in the presence of a suitable catalyst, such as copper(I) iodide, under an inert atmosphere.
Cyclization: The resulting intermediate undergoes cyclization to form the pyrazolo[1,5-a]pyrimidine core.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound with high purity.
Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and scalability.
Chemical Reactions Analysis
6-[2-(4-Fluorophenyl)ethynyl]pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert specific functional groups to their reduced forms.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-[2-(4-Fluorophenyl)ethynyl]pyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-[2-(4-Fluorophenyl)ethynyl]pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes or receptors, inhibiting their activity and leading to downstream effects.
Pathways Involved: It may interfere with signaling pathways involved in cell proliferation, apoptosis, or other cellular processes, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
6-[2-(4-Fluorophenyl)ethynyl]pyrazolo[1,5-a]pyrimidine can be compared with other similar compounds in the pyrazolo[1,5-a]pyrimidine family:
Properties
Molecular Formula |
C14H8FN3 |
|---|---|
Molecular Weight |
237.23 g/mol |
IUPAC Name |
6-[2-(4-fluorophenyl)ethynyl]pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C14H8FN3/c15-13-5-3-11(4-6-13)1-2-12-9-16-14-7-8-17-18(14)10-12/h3-10H |
InChI Key |
SDRIBYYRZOXRJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#CC2=CN3C(=CC=N3)N=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


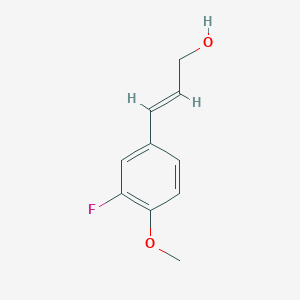
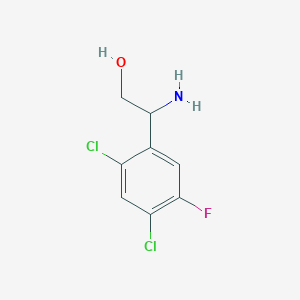
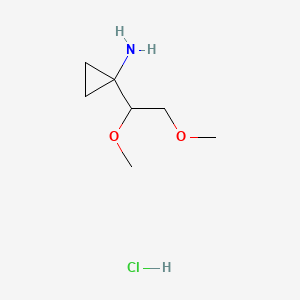
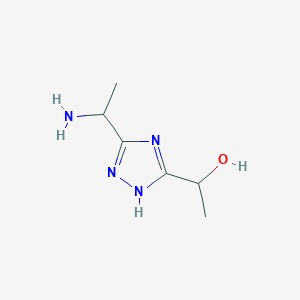
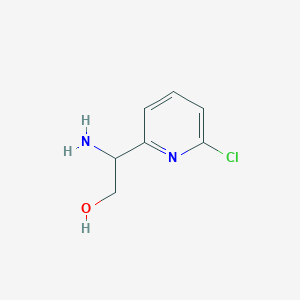

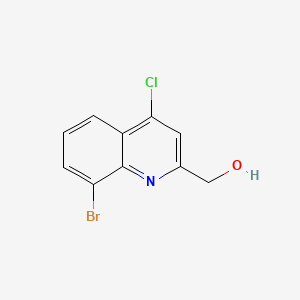
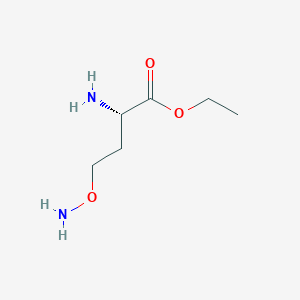

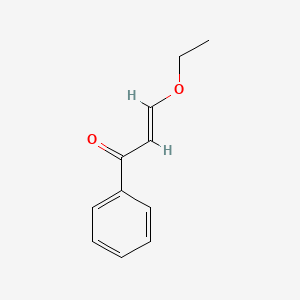
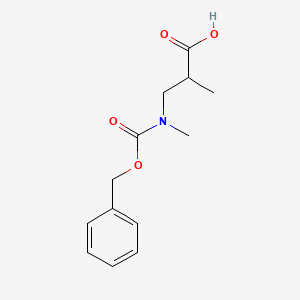
![(R)-cyclopropyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B13560264.png)
![5-[(azetidin-3-yl)methyl]-1H-1,2,3,4-tetrazole hydrochloride](/img/structure/B13560270.png)
